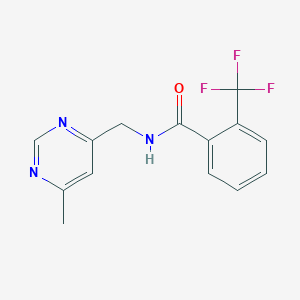

N-((6-methylpyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((6-methylpyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TFB or TFB-TMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TFB-TMP is a small molecule that can bind to proteins and has been shown to have various biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

- Researchers have explored the antibacterial potential of this compound. It may inhibit the growth of certain bacterial strains, making it a candidate for novel antimicrobial agents .

- The compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage, and this compound’s potential in this area merits exploration .

- Some studies indicate that N-((6-methylpyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide might exhibit anti-inflammatory effects. Understanding its mechanisms and assessing its suitability for therapeutic use is essential .

- Preliminary studies suggest that N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide may have anticancer properties. Its impact on cancer cell lines and potential mechanisms of action are areas of interest .

Antibacterial Activity

Antioxidant Activity

Anti-Inflammatory Potential

Anticancer Research

Mecanismo De Acción

Target of Action

The primary target of N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide is the mitochondrial complex I . This compound acts as an inhibitor of the electron transport in this complex .

Mode of Action

N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide interacts with its target, the mitochondrial complex I, by inhibiting the electron transport process . This inhibition disrupts the normal functioning of the mitochondria, leading to the desired fungicidal effect .

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria, specifically at the level of complex I . The inhibition of electron transport disrupts the normal energy production in the mitochondria, leading to cell death .

Pharmacokinetics

Similar compounds are known to undergo various metabolic processes, including n-demethylation, n-oxidation, hydroxylation, and amide hydrolysis . These metabolic processes can affect the bioavailability of the compound .

Result of Action

The result of the action of N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide is the death of the targeted cells . By inhibiting the mitochondrial complex I, the compound disrupts the energy production in the cells, leading to cell death .

Propiedades

IUPAC Name |

N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O/c1-9-6-10(20-8-19-9)7-18-13(21)11-4-2-3-5-12(11)14(15,16)17/h2-6,8H,7H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITNDTICPNSFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

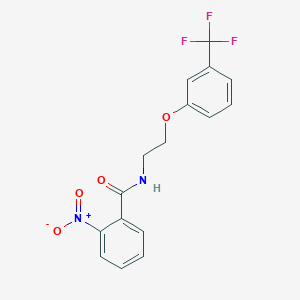

Canonical SMILES |

CC1=CC(=NC=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2762381.png)

![1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane](/img/structure/B2762385.png)

![7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762388.png)

![4-isopentyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2762389.png)

![N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2762390.png)

![3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoprop-2-enoic acid](/img/structure/B2762396.png)